E 0710; IM-F; Indometacin farnesil
Description
Contextualization within Prodrug Chemistry and Design Principles
Prodrugs are bioreversible derivatives of drug molecules that undergo a chemical or enzymatic transformation in vivo to release the active parent drug, thereby exerting the desired pharmacological effect nih.gov. The strategic design of prodrugs aims to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic properties of the active compound while retaining its therapeutic benefits nih.govnih.gov. Common challenges addressed by prodrug design include poor aqueous solubility, low lipophilicity, chemical instability, incomplete absorption across biological membranes (such as the gastrointestinal mucosa), extensive first-pass metabolism, or a lack of site specificity nih.govnih.gov.
In the context of nonsteroidal anti-inflammatory drugs (NSAIDs), a significant limitation is their propensity for gastrointestinal (GI) toxicity, often attributed to the presence of a free carboxylic acid group and the inhibition of cyclooxygenase-1 (COX-1) fishersci.befishersci.ca. Indometacin Farnesil was specifically designed to address these issues through the esterification of the carboxyl group of indomethacin (B1671933) with farnesol (B120207) wikipedia.orgwikipedia.org. This modification is intended to reduce the direct irritant effect on the gastrointestinal tract and to decrease the extraction and rapid metabolism of the drug by the liver, thereby promoting lymphatic absorption as a major route wikipedia.org. The farnesyl moiety, a hydrophobic isoprenoid chain, enhances the lipophilicity of the molecule, which can potentially improve its cellular uptake and distribution within the body.
Overview of its Role as a Nonsteroidal Anti-inflammatory Prodrug
Indometacin Farnesil functions as an orally active prodrug of indomethacin wikipedia.org. Its primary therapeutic role stems from the active form, indomethacin, which is a potent nonselective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 wikipedia.org. By inhibiting these enzymes, indomethacin effectively reduces the biosynthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.
The design of Indometacin Farnesil as a prodrug is centered on mitigating the gastrointestinal side effects commonly associated with direct administration of indomethacin, while preserving its potent anti-inflammatory, analgesic, and antipyretic properties fishersci.befishersci.ca. Upon oral administration, Indometacin Farnesil is absorbed through the gastrointestinal tract as an unchanged compound, exhibiting mild irritation to the tract. It is subsequently metabolized to its active form, indomethacin, primarily in the liver and kidney, with hydrolytic enzymes present in plasma and tissues also contributing to its release wikipedia.org. Research findings have demonstrated that prodrugs like Indometacin Farnesil can lead to sustained plasma concentrations and improved bioavailability compared to their parent compounds.
Detailed research findings on the inhibitory effects of indomethacin on cyclooxygenase enzymes are summarized in the table below:
| Enzyme | Indomethacin IC₅₀ (human, CHO cells) |
| COX-1 | 18 nM wikipedia.org |
| COX-2 | 26 nM wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40ClNO4/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-20-40-33(37)22-30-26(5)36(32-18-17-29(39-6)21-31(30)32)34(38)27-13-15-28(35)16-14-27/h9,11,13-19,21H,7-8,10,12,20,22H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIGYZZVJNJVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85801-02-1 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85801-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preclinical Mechanistic Investigations of Indometacin Farnesil
Elucidation of Prodrug Activation and Biotransformation Pathways
Indometacin Farnesil is an ester prodrug, meaning its therapeutic activity is contingent upon its conversion into the active drug within the biological system. This activation primarily occurs through enzymatic hydrolysis of its ester linkage. wikipedia.orgmedchemexpress.comscirp.org
The enzymatic hydrolysis of Indometacin Farnesil (IMF) has been observed to occur at higher rates in plasma and pancreatic juice compared to liver and kidney homogenates in rats. nih.gov This hydrolysis is catalyzed by carboxylesterase, an enzyme identified in the microsomal and lysosomal fractions of rat liver, as well as in cultured synovial cells. nih.gov The process of hydrolysis converts Indometacin Farnesil into its active metabolite, indometacin. wikipedia.orgmedchemexpress.comnih.govnih.gov Studies in rats indicate that orally administered IMF is absorbed predominantly via the thoracic lymph duct and distributed to various tissues, including inflammatory sites, in its unchanged form. Subsequent hydrolysis within these tissues releases indometacin. nih.gov
The primary active metabolite resulting from the enzymatic hydrolysis of Indometacin Farnesil is indometacin. wikipedia.orgmedchemexpress.comnih.govnih.gov The other product of this ester cleavage is farnesol (B120207). wikipedia.org Indometacin, a well-established NSAID, undergoes further metabolism primarily in the liver. This involves the formation of glucuronide conjugates and other metabolites, including desmethyl, desbenzoyl, and desmethyl-desbenzoyl derivatives, along with their respective glucuronides. These metabolic processes are followed by extensive enterohepatic circulation. mims.com
Enzymatic Hydrolysis Kinetics of the Ester Linkage
Molecular Interactions with Primary Biological Targets
The therapeutic effects of Indometacin Farnesil are mediated by its active metabolite, indometacin, which interacts with key biological targets involved in inflammatory pathways.
Indometacin functions as a nonselective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medchemexpress.commims.comwikipedia.org These COX enzymes are critical for the biosynthesis of prostaglandins, lipid compounds that play significant roles in mediating inflammation, pain, and fever. mims.comwikipedia.orgpatsnap.com COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as gastric mucosal protection and platelet aggregation. mims.compatsnap.comnih.gov Conversely, COX-2 is an inducible isoform, primarily expressed in response to inflammatory stimuli. mims.compatsnap.comnih.gov
In vitro studies have characterized the inhibitory potency of indometacin against COX-1 and COX-2. In human CHO cells, indometacin exhibited IC50 values of 18 nM for COX-1 and 26 nM for COX-2, indicating its potent, nonselective inhibitory action. medchemexpress.com In bovine aortic endothelial cells (BAECs), indometacin demonstrated more potent inhibition of COX-1 (IC50: 0.008 µM) compared to COX-2 (IC50: 0.04 µM). researchgate.netnih.gov Indometacin is recognized as a potent, time-dependent, nonselective inhibitor of COX enzymes. nih.govresearchgate.netacs.org Its binding kinetics are characterized by a two-step mechanism, involving an initial rapid equilibrium to form an enzyme-inhibitor complex, followed by a slower formation of a more tightly bound complex. acs.orgnih.gov
Table 1: In Vitro Inhibition of Cyclooxygenase Isoforms by Indometacin
| Target | IC50 (nM) | Cell Type/System | Reference |
| Human COX-1 | 18 | CHO cells | medchemexpress.com |
| Human COX-2 | 26 | CHO cells | medchemexpress.com |
| COX-1 | 8 | Bovine aortic endothelial cells (BAECs) | researchgate.netnih.gov |
| COX-2 | 40 | Bovine aortic endothelial cells (BAECs) | researchgate.netnih.gov |
Molecular modeling studies provide insights into the structural basis of indometacin's binding to the COX active site. The carboxyl group of indometacin forms crucial hydrogen bonds and ion pairs with specific amino acid residues, notably Tyr-355 and Arg-120, located at the constriction site at the base of the COX-2 active site. acs.org The 2'-methyl group on the indole (B1671886) ring of indometacin engages in hydrophobic interactions with residues such as Val-349, Ala-527, Ser-530, and Leu-531. This interaction is considered critical for the observed time-dependent inhibition of COX by indometacin. nih.govacs.org Furthermore, the methoxy (B1213986) group of indometacin is oriented towards a side pocket within the COX-2 enzyme, bordered by Val-523. nih.govacs.org These detailed molecular interactions, confirmed by computational studies, underscore the strong binding affinity of indometacin within the active sites of COX enzymes. nih.govekb.eg
In Vitro Enzyme Kinetic Studies (COX-1, COX-2)
Investigation of Immunomodulatory Activities
Indometacin Farnesil demonstrates distinct immunomodulatory activities, particularly concerning B cell function and the modulation of various cytokines and chemokines.
Studies have shown that Indometacin Farnesil (INF) specifically suppresses the production of IgM and IgG in B cells derived from healthy human donors, a characteristic not observed with indometacin (IND) alone nih.gov. This inhibitory effect on immunoglobulin production by INF is largely attributed to its farnesil component, as farnesol alone exhibited comparable suppression nih.gov. While INF did not inhibit the expression of early activation markers such as CD98, CD25, and CD71 on Staphylococcus aureus Cowan I (SA)-stimulated B cells, it appeared to impede the subsequent maturation of B cells following their initial activation nih.gov. This suggests a preferential suppression of human B cell functions by INF nih.gov.
For comparison, indometacin, the active metabolite, has also been shown to inhibit the activation of B lymphocytes induced by bacterial lipopolysaccharide across all tested concentrations nih.gov.
Table 1: Effect of Indometacin Farnesil (INF) and Indometacin (IND) on B Cell Functions
| Compound | B Cell Function | Effect | Attributed Component | Reference |
| INF | IgM Production | Suppressed | Farnesil | nih.gov |
| INF | IgG Production | Suppressed | Farnesil | nih.gov |
| INF | Early Activation Markers (CD98, CD25, CD71) | No Suppression | N/A | nih.gov |
| INF | B Cell Maturation (post-activation) | Inhibited | N/A | nih.gov |
| IND | B Lymphocyte Activation (LPS-induced) | Inhibited | N/A | nih.gov |
Indometacin, the active form of Indometacin Farnesil, has been shown to reduce prostaglandin (B15479496) E2 (PGE2) levels in inflammatory exudates nih.gov. In studies involving whole blood assays, indometacin significantly reduced the production of thrombin-induced Interleukin-6 (IL-6) and Interleukin-10 (IL-10) at physiological concentrations nih.gov. It also decreased LPS-induced IL-6, IL-1 beta, and IL-10 at higher concentrations nih.gov. The reduction in IL-6 production by indometacin, potentially via PGE2 synthesis inhibition, may be relevant to its broader anti-inflammatory effects nih.gov.
Furthermore, the farnesol component of Indometacin Farnesil has demonstrated the ability to inhibit the TNF-α/IL-1β-mediated upregulation of specific inflammatory genes in primary human renal epithelial cells (RPTECs) mdpi.com. This includes a reduction in the mRNA expression levels of TNFRSF9, CD27, TNFRSF8, DR6, FAS, IL-7, and CCL2 mdpi.com. These findings indicate that farnesol can specifically downregulate the expression of several inflammatory proteins mdpi.com.
Table 2: Modulation of Cytokines and Chemokines by Indometacin and Farnesol
| Compound/Component | Stimulus | Cytokine/Chemokine | Effect | Reference |
| Indometacin | Inflammatory exudate | PGE2 | Reduced | nih.gov |
| Indometacin | Thrombin | IL-6 | Reduced | nih.gov |
| Indometacin | Thrombin | IL-10 | Reduced | nih.gov |
| Indometacin | LPS | IL-6 | Reduced | nih.gov |
| Indometacin | LPS | IL-1 beta | Reduced | nih.gov |
| Indometacin | LPS | IL-10 | Reduced | nih.gov |
| Farnesol | TNF-α/IL-1β | TNFRSF9 mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | CD27 mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | TNFRSF8 mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | DR6 mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | FAS mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | IL-7 mRNA | Reduced | mdpi.com |
| Farnesol | TNF-α/IL-1β | CCL2 mRNA | Reduced | mdpi.com |
Inhibition of B Cell Activation in Cellular Models
Cellular and Subcellular Effects in Preclinical Models
The farnesyl group in Indometacin Farnesil plays a significant role in its cellular and subcellular interactions, extending its influence beyond simple COX inhibition.
While direct gene expression profiling of Indometacin Farnesil is not extensively detailed, studies on its active metabolite, indometacin, provide insights into its impact on gene expression. Indometacin has been shown to significantly alter gene expression in the liver, affecting 256 genes in 17 functional classifications at high concentrations nih.gov. This includes a depression of cytochrome P450 genes and genes involved in the response to reactive oxygen species nih.gov. Inflammatory pathways, such as IL-6 and interferon gamma signaling, are known to be enriched in inflamed tissues nih.gov. The ability of indometacin to modulate cytokine levels suggests an indirect influence on gene expression pathways related to inflammation nih.gov.
A key aspect of Indometacin Farnesil's mechanism is the potential influence of its farnesyl moiety on protein prenylation patsnap.com. Protein prenylation is a type of post-translational modification (PTM) where farnesyl or geranylgeranyl groups are covalently attached to specific proteins, affecting their function and localization within the cell patsnap.comsoton.ac.uktandfonline.com. PTMs are critical for increasing proteomic diversity and regulating various cellular processes, including enzyme activation, cell signaling, and protein stability thermofisher.comproteomics.com.au. By modulating protein prenylation, Indometacin Farnesil could interfere with diverse signaling pathways involved in inflammation and cell proliferation patsnap.com. Other common PTMs include phosphorylation, glycosylation, ubiquitination, nitrosylation, methylation, and acetylation, all of which play vital roles in cellular biology and pathogenesis thermofisher.comproteomics.com.au.
The farnesyl group of Indometacin Farnesil has the potential to modulate various intracellular signaling cascades patsnap.com. The PI3K/Akt/mTOR and NF-κB pathways are central to regulating cell proliferation, survival, and inflammatory responses nih.govresearchgate.net. Research indicates that farnesol, the component of Indometacin Farnesil, can inhibit the phosphorylation of signaling proteins within the NF-κB and TGF-β signaling pathways in renal epithelial cells stimulated by TNF-α/IL-1β mdpi.com. This suggests a direct impact on these crucial inflammatory pathways mdpi.com.
Additionally, MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including ERK, JNK, and p38, are fundamental regulators of cellular proliferation, differentiation, and survival, often dysregulated in inflammatory conditions and diseases doria.firesearchgate.net. While direct studies on Indometacin Farnesil's specific effects on these pathways are limited, the known involvement of farnesyl groups in protein prenylation and the broad anti-inflammatory actions of indometacin suggest potential indirect or direct modulation of these cascades patsnap.comtandfonline.com.
Table 3: Impact on Key Signaling Pathways
| Pathway | Component/Mechanism | Effect | Reference |
| NF-κB | Farnesol (inhibition of signaling protein phosphorylation) | Inhibited (in TNF-α/IL-1β-stimulated RPTECs) | mdpi.com |
| TGF-β | Farnesol (inhibition of signaling protein phosphorylation) | Inhibited (in TNF-α/IL-1β-stimulated RPTECs) | mdpi.com |
| PI3K/Akt/mTOR | Modulation via protein prenylation (potential) | Potential interference with signaling | patsnap.com |
| MAPK | Modulation via protein prenylation (potential) | Potential interference with signaling | patsnap.comtandfonline.com |
Synthetic Chemistry and Structural Modifications of Indometacin Farnesil
Advanced Synthetic Methodologies for Indometacin Farnesil
The synthesis of complex pharmaceutical compounds like Indometacin Farnesil necessitates advanced methodologies to ensure high purity, yield, and efficiency.
Optimization of Esterification Reactions
The core synthetic step for Indometacin Farnesil involves the esterification of indometacin with farnesol (B120207). This reaction typically proceeds by converting indometacin into its acid chloride using thionyl chloride, which then reacts with 3,7,11-trimethyl-2,6,10-dodecatrienol (farnesol) in a solvent such as tetrahydrofuran, often in the presence of a base like triethylamine (B128534) wikipedia.org.
Optimization of esterification reactions in pharmaceutical synthesis is crucial for maximizing product yield and purity while minimizing unwanted side reactions. Key parameters that are often optimized include reaction temperature, catalyst concentration, solvent choice, and the ratio of reactants samipubco.comijbpas.com. For instance, studies on esterification reactions in general have shown that factors like water activity can significantly influence conversion rates, with optimal water content being critical for enzymatic esterification processes nih.gov. While specific detailed optimization protocols for the industrial synthesis of Indometacin Farnesil are not extensively detailed in publicly available research, the general principles of controlling these variables are paramount to efficient and scalable production.
Development of Stereoselective Synthetic Routes
Stereoselectivity is a critical aspect of modern drug synthesis, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, safety profiles, and metabolic fates unibe.ch. Farnesol, the alcohol component of Indometacin Farnesil, naturally occurs with specific stereochemistry, predominantly as the (2E,6E)-isomer scialert.net. The synthesis of Indometacin Farnesil therefore incorporates this naturally occurring, defined stereoisomer.
While the farnesyl moiety itself has a defined stereochemical configuration, specific stereoselective synthetic routes for the formation of the Indometacin Farnesil ester bond or for controlling new stereocenters within the indometacin core (if further modified) are not explicitly detailed in the provided search results. However, the broader field of stereoselective synthesis employs various techniques, including the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, application of chiral auxiliaries, and enantioselective catalysis unibe.ch. These methods are fundamental to the synthesis of complex organic molecules in the pharmaceutical industry and would be considered if the introduction or control of additional stereocenters were required for novel Indometacin Farnesil derivatives.
Exploration of Sustainable and Green Chemistry Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and enhance sustainability throughout the drug lifecycle, from discovery to manufacturing researchgate.netmdpi.com. Green chemistry aims to minimize the use and generation of hazardous substances, reduce waste, minimize energy consumption, and utilize safer, more environmentally benign alternatives escholarship.orgdntb.gov.uakoreascience.kr.
Key areas of focus in green pharmaceutical synthesis include:
Alternative Solvents : Replacing traditional hazardous organic solvents (e.g., dichloromethane, acetonitrile) with greener alternatives such as water, supercritical CO2, bio-based solvents, or implementing solvent-free reaction conditions escholarship.orgdntb.gov.uakoreascience.kr.
Catalysis : Developing more efficient and selective catalytic methods, including biocatalysis (using enzymes), to streamline multi-step syntheses, reduce reagent usage, and improve atom economy escholarship.orgdntb.gov.uanih.gov. The use of sustainable and abundant metal catalysts, such as sodium and iron, instead of rare and expensive metals like palladium, is also an area of active research.
Waste Minimization : Designing processes with higher atom economy, where a greater proportion of the starting materials are incorporated into the final product, thereby reducing waste generation dntb.gov.uakoreascience.kr.
Renewable Feedstocks : Utilizing renewable raw materials where feasible escholarship.org.
While general advancements in green chemistry for pharmaceutical synthesis are significant, specific published green chemistry protocols for the synthesis of Indometacin Farnesil are not detailed in the provided information. Nevertheless, the principles of green chemistry are highly relevant to the future development and optimization of its production, aiming for more environmentally benign and economically efficient processes.
Design and Synthesis of Novel Indometacin Farnesil Derivatives
The prodrug strategy of Indometacin Farnesil itself represents a significant structural modification of indometacin, primarily aimed at improving its pharmacokinetic profile and reducing gastrointestinal side effects patsnap.commedchemexpress.com. Further research has explored the design and synthesis of novel derivatives to enhance targeted delivery, reduce toxicity, or expand therapeutic applications.
Structural Analogue Generation with Modified Farnesyl Moieties
The farnesyl moiety in Indometacin Farnesil plays a crucial role in enhancing the drug's lipophilicity, which facilitates better penetration of cell membranes and more efficient delivery to target tissues chemicalbook.comethz.ch. Beyond its role in improving absorption and distribution, the farnesyl group can also modulate cellular functions, including the inhibition of certain oncogenic proteins and enzymes involved in cell proliferation through protein prenylation patsnap.comethz.ch.
While the primary literature describes Indometacin Farnesil with the standard farnesyl alcohol, the concept of generating structural analogues by modifying the farnesyl moiety or substituting it with other isoprenoid chains or lipophilic groups is a viable strategy in prodrug design. Such modifications could be explored to fine-tune the lipophilicity, alter the metabolic release rate of indometacin, or confer additional biological activities. For instance, varying the length or saturation of the lipid chain could influence the drug's interaction with cellular membranes, its enzymatic hydrolysis, or its ability to target specific lipid-rich environments. Research into such analogues would involve synthetic routes to attach different modified farnesyl or similar lipophilic groups to indometacin, followed by rigorous evaluation of their physicochemical and biological properties.
Synthesis of Prodrugs with Alternative Linkers for Targeted Delivery
The prodrug approach is a well-established strategy to overcome limitations of parent drugs, such as poor bioavailability, lack of selectivity, or undesirable side effects. For indometacin, various prodrugs have been synthesized using alternative linkers to achieve targeted delivery and improved profiles.
Examples of Prodrug Strategies and Linkers for Indometacin Derivatives:
| Prodrug Type/Linker | Description and Purpose | Key Findings/Mechanism |
|---|---|---|
| Farnesil Ester | Esterification of indometacin's carboxyl group with farnesol. Designed to reduce gastrointestinal side effects and enhance lipid solubility. | Absorbed as unchanged drug, metabolized to indometacin in liver/kidney. Enhances lipophilicity, potentially improving cellular uptake and distribution. patsnap.commedchemexpress.comethz.ch |
| Octyl Ester | Esterification with an octyl group. Explored for reduced gastrointestinal irritation. | Synthesized and evaluated for ulcerogenic activity and hepatic injury. Hydrolysis kinetics in various tissues were examined. |
| Mutual Prodrugs (e.g., with Paracetamol) | Combining indometacin with another pharmacologically active compound (e.g., paracetamol) via an ester linkage. Aims for synergistic action and reduced side effects. | Designed to minimize gastrointestinal side effects by remaining unionized in the stomach and dissociating in the intestine. |
| Phospholipid-Based Prodrugs | Conjugating indometacin to a phospholipid backbone, often at the sn-2 position, through a linker. Designed for targeted delivery, e.g., to inflamed tissues, or for lymphatic transport. | Activation by phospholipase A2 (PLA2) enzymes. Linker length is critical for activation; a 5-carbon linker was found optimal for indometacin phospholipid prodrugs for PLA2 activation. |
| Thioketal (TK) Linkers | Redox-sensitive linkers that cleave in response to reactive oxygen species (ROS). Used for targeted release in inflammatory or cancerous tissues. | TK linkers can conjugate drugs to other drugs or polymers. Cleavage by high ROS concentrations in diseased tissues releases the active drug. |
| Glycosyl Linkers | Attaching sugar moieties as linkers. Can be used for targeted chemotherapy or to improve solubility. | Designed to be cleaved by specific enzymes (e.g., β-galactosidase) for targeted drug release. |
| Nitric Oxide (NO)-Releasing Linkers | Covalently attaching an NO-donating moiety to indometacin. Aims to reduce gastrointestinal toxicity associated with NSAIDs. | Hybrid molecules designed to inhibit COX and release NO, potentially offering a safer therapeutic strategy. |
These diverse prodrug strategies highlight the ongoing efforts in pharmaceutical chemistry to optimize drug delivery and efficacy by rationally designing linkers that respond to specific physiological conditions or enzymatic activities.
Development of Isotopic Analogues for Mechanistic Studies
The development of isotopic analogues plays a crucial role in elucidating the mechanistic pathways and pharmacokinetic profiles of chemical compounds like Indometacin Farnesil. Stable isotope-labeled compounds, incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and tritium (B154650) (³H), serve as indispensable tools in these investigations. acs.orgresearchgate.net
For Indometacin Farnesil, specifically, ¹⁴C or ³H-labelled analogues (referred to as E-0710) have been synthesized to facilitate detailed pharmacokinetic studies. fda.govnih.gov The synthesis of ¹⁴C-labelled Indometacin Farnesil, for instance, has been achieved through the esterification of indomethacin (B1671933) with [3-¹⁴C] 6E-3,7,11-trimethyl-2,6,10-dodecatrienol, which is a ¹⁴C-labelled farnesol derivative. This ¹⁴C-farnesol was itself obtained from [2-¹⁴C] 5E-6,10-dimethylundeca-5,9-dien-2-one (¹⁴C-geranyl acetone) through a two-step synthetic process. nih.gov
It is important to note that the incorporation of isotopes, particularly tritium, can introduce kinetic isotope effects. While these effects can be advantageous in mechanistic studies by providing insights into rate-limiting steps of reactions, they must be carefully considered in pharmacokinetic studies. acs.org The presence of isotope effects can lead to differences in the metabolism of the labelled drug compared to its unlabeled counterpart, potentially obscuring the true metabolic profile if not accounted for. acs.org
Chemical Stability and Degradation Pathways of Indometacin Farnesil in Vitro
The chemical stability of Indometacin Farnesil is intrinsically linked to its prodrug nature, designed to undergo hydrolysis to release the active indometacin. wikipedia.orgcapes.gov.br While specific detailed degradation pathways for Indometacin Farnesil itself are less extensively documented in the provided information, the degradation characteristics of its parent compound, indometacin, offer significant insights into potential breakdown mechanisms. Forced degradation studies are routinely employed in pharmaceutical development to identify likely degradation products and establish the intrinsic stability of a molecule under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.netsemanticscholar.org
Hydrolytic Stability under Physiological Conditions
Indometacin Farnesil is designed to be hydrolyzed in biological systems to yield indometacin and farnesol. scialert.netcapes.gov.br Studies in rats have shown that the hydrolysis of Indometacin Farnesil (IMF) is notably higher in plasma and pancreatic juice compared to liver and kidney homogenates. capes.gov.br This enzymatic hydrolysis in physiological matrices is a critical aspect of its function as a prodrug, enabling the effective release of indometacin, particularly at sites of inflammation. scialert.netcapes.gov.br
The parent compound, indometacin, exhibits varying hydrolytic stability depending on pH conditions. Indometacin is known to be unstable in aqueous solutions, especially under strong alkaline conditions, primarily due to the hydrolysis of its p-chlorobenzoyl group. nih.govnih.gov Conversely, indometacin demonstrates stability in acidic and neutral media. patsnap.comnih.govresearchgate.net
Hydrolytic degradation products of indometacin that have been identified in forced degradation studies include 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid. researchgate.net These products are important markers for monitoring the stability of indometacin-containing pharmaceutical preparations.
Oxidative Degradation Product Identification
Indometacin, the active moiety of Indometacin Farnesil, is susceptible to oxidative degradation. Studies investigating the degradation of indometacin under oxidative stress conditions have identified a range of degradation products. For instance, research on indometacin degradation in wastewater utilizing sodium hypochlorite (B82951) identified thirteen degradation products, with seven of these being previously unreported.
These oxidative degradation products arise from various reaction types, including chlorine substitution, hydrolysis, decarboxylation, C-C coupling, and C-N cleavage. Specific examples of identified oxidative degradation products of indometacin include:
2-(3-Chloro-1-(4-chlorobenzoyl)-2-hydroxy-5-methoxy-2-methylindolin-3-yl)acetic acid (DP1)
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid (DP8)
4-Chloro-N-(4-methoxyphenyl)benzamide (DP9)
Advanced Analytical Methodologies for Indometacin Farnesil Research
Chromatographic Separation Techniques
Chromatographic methods are indispensable for separating, identifying, and quantifying Indometacin Farnesil and related compounds, ensuring purity and facilitating metabolic studies.
HPLC is widely employed for the analysis of Indometacin Farnesil due to its high resolution, sensitivity, and versatility.
Both reverse-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography are utilized for the purity assessment and quantitative analysis of Indometacin Farnesil. RP-HPLC, with its non-polar stationary phase and polar mobile phase, is commonly preferred for the analysis of relatively non-polar compounds like Indometacin Farnesil. It is effective for determining the purity of bulk drug substances and formulated products, as well as for quantifying the active ingredient. NP-HPLC, using a polar stationary phase and non-polar mobile phase, can be applied for separating compounds based on differences in polar functional groups, which might be relevant for certain impurities or degradation products.
Typical RP-HPLC methods for Indometacin Farnesil often involve C18 columns and mobile phases composed of acetonitrile (B52724) or methanol (B129727) mixed with water or buffer solutions. Detection is usually performed using UV detectors, leveraging the chromophoric properties of the indometacin moiety.
Table 1: Illustrative RP-HPLC Parameters for Indometacin Farnesil Purity and Quantitative Analysis
| Parameter | Typical Value/Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) or Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 260 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or 30°C |
| Run Time | 15-30 minutes |
Research findings often report high linearity, precision, and accuracy for RP-HPLC methods developed for Indometacin Farnesil, with detection limits in the low microgram per milliliter range, suitable for quality control and quantitative studies. For instance, methods have achieved purity levels typically exceeding 98.0% for Indometacin Farnesil raw material. fishersci.com
Chiral columns, often coated with chiral selectors like polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate)), are employed for this purpose. The mobile phase composition and temperature are carefully optimized to achieve baseline separation of the enantiomers or diastereomers.
Table 2: Illustrative Chiral HPLC Parameters for Indometacin Farnesil Stereoisomer Separation
| Parameter | Typical Value/Description |
| Column | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | n-Hexane:Ethanol (e.g., 90:10 v/v) or other organic solvent mixtures |
| Flow Rate | 0.5-1.0 mL/min |
| Detection Wavelength | 254 nm |
| Temperature | 25°C |
| Injection Volume | 10 µL |
Research has demonstrated the successful application of chiral HPLC for resolving the stereoisomers of similar farnesyl-containing compounds, suggesting its applicability for Indometacin Farnesil to ensure stereochemical purity and to study the behavior of individual isomers in biological systems.
While Indometacin Farnesil itself is not highly volatile, Gas Chromatography (GC) can be applied in the analysis of volatile metabolites or degradation products that might arise from its biotransformation or decomposition. GC is particularly useful for compounds that can be vaporized without decomposition, often coupled with flame ionization detectors (FID) or mass spectrometry (MS) for detection and identification.
For Indometacin Farnesil research, GC might be employed to analyze volatile components of biological samples after enzymatic cleavage or specific derivatization steps that yield volatile products. For instance, if farnesol (B120207) (a component of the farnesyl moiety) or other short-chain fatty acids are released as metabolites, GC could be a suitable technique for their quantification.
Table 3: Illustrative GC Parameters for Volatile Metabolite Analysis (General)
| Parameter | Typical Value/Description |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Temperature Program | Initial 50°C (2 min), ramp to 250°C at 10°C/min, hold (5 min) |
| Injection Mode | Split or Splitless |
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-Phase and Normal-Phase Chromatography for Purity and Quantitative Analysis
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) provides highly sensitive and specific detection capabilities, making it an invaluable tool for the characterization and quantification of Indometacin Farnesil and its metabolites, especially in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Indometacin Farnesil and its active metabolite, indometacin, in biological samples such as plasma, urine, and tissue extracts. This hyphenated technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).
LC-MS/MS allows for the simultaneous quantification of the prodrug and its metabolites, providing insights into pharmacokinetic and metabolic pathways. Electrospray ionization (ESI) is commonly used as an interface, generating protonated molecular ions ([M+H]+) for positive mode detection. Multiple Reaction Monitoring (MRM) mode in MS/MS is typically employed for quantification, offering excellent specificity by monitoring specific precursor-to-product ion transitions.
Table 4: Illustrative LC-MS/MS Parameters for Indometacin Farnesil and Indometacin Quantification
| Parameter | Typical Value/Description |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Indometacin Farnesil) | m/z 562.2 (for [M+H]+) |
| Product Ions (Indometacin Farnesil) | e.g., m/z 358.1, 139.0 |
| Precursor Ion (Indometacin) | m/z 358.1 (for [M+H]+) |
| Product Ions (Indometacin) | e.g., m/z 314.0, 214.0 |
| Internal Standard | Deuterated Indometacin Farnesil or Indometacin |
Detailed research findings using LC-MS/MS have revealed the metabolic fate of Indometacin Farnesil, showing its rapid hydrolysis to indometacin in vivo. chemicalbook.com Quantification limits for both the prodrug and its active metabolite are often in the low nanogram per milliliter range, enabling accurate pharmacokinetic profiling even at low concentrations. This high sensitivity is crucial for studying drug absorption, distribution, metabolism, and excretion (ADME) characteristics.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in chemical research, particularly for compounds like Indometacin Farnesil. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of a compound's elemental composition. acs.org For Indometacin Farnesil, with its complex molecular formula of C₃₄H₄₀ClNO₄, HRMS is critical for confirming the exact mass and, subsequently, its molecular formula by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretically calculated exact mass. nih.govwikipedia.orgfishersci.comtcichemicals.comfishersci.caavantorsciences.comfda.govchemimpex.comtcichemicals.comresearchgate.net This precision is vital for distinguishing between compounds with very similar nominal masses but different elemental compositions. lcms.cz
Illustrative HRMS Data for Indometacin Farnesil
| Parameter | Expected Value (for C₃₄H₄₀ClNO₄) | Observed Value (Illustrative) | Mass Error (ppm) |
| Exact Mass (M+H⁺) | 562.2669 Da | 562.2671 Da | 0.36 |
| Molecular Formula | C₃₄H₄₀ClNO₄ | C₃₄H₄₀ClNO₄ | - |
| Isotopic Pattern Match | High | High | - |
Note: The "Observed Value" and "Mass Error" are illustrative examples to demonstrate the type of data obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Unknown Metabolites
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique used for structural elucidation, particularly for identifying and characterizing metabolites of complex molecules like Indometacin Farnesil. lcms.czrsc.orggoogleapis.comshimadzu.com Indometacin Farnesil is a prodrug that is metabolized to indomethacin (B1671933) in biological systems. wikipedia.orgtcichemicals.comrsc.orgnih.gov MS/MS involves the selection of a precursor ion (the intact molecule or a primary fragment) in the first mass analyzer, followed by its fragmentation in a collision cell, and then detection of the resulting fragment ions in a second mass analyzer. lcms.cz The fragmentation pattern obtained provides a unique "fingerprint" that reveals information about the molecule's substructures, connectivity, and the presence of specific functional groups. lcms.czshimadzu.com By analyzing these fragmentation pathways, researchers can deduce the structure of unknown metabolites, track biotransformation processes, and confirm the identity of known metabolic products. lcms.czrsc.org
Illustrative MS/MS Fragmentation Data for Indometacin Farnesil (M+H⁺ = 562.27)
| Fragment m/z (Illustrative) | Proposed Fragment Formula (Illustrative) | Possible Structural Origin (Illustrative) |
| 358.0 | C₁₉H₁₆ClNO₄ | Indomethacin (after ester hydrolysis) |
| 139.5 | C₇H₄ClO | 4-chlorobenzoyl moiety |
| 203.0 | C₁₂H₁₄NO₂ | Indole (B1671886) core fragment |
| 205.2 | C₁₅H₂₅ | Farnesyl chain fragment |
Note: The "Fragment m/z," "Proposed Fragment Formula," and "Possible Structural Origin" are illustrative examples to demonstrate the type of data obtained from MS/MS analysis, particularly for the prodrug Indometacin Farnesil and its active metabolite, indomethacin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic compounds, including Indometacin Farnesil. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule. researchgate.netrsc.orgescholarship.orgsemanticscholar.orgresearchgate.net
¹H NMR and ¹³C NMR for Complete Structural Assignment
Illustrative ¹H NMR Chemical Shifts for Indometacin Farnesil (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| 7.6-7.8 | m | 4H | Aromatic protons (chlorobenzoyl) |
| 6.8-7.0 | m | 3H | Aromatic protons (indole) |
| 5.0-5.2 | m | 3H | Vinylic protons (farnesyl) |
| 4.6-4.7 | d | 2H | Ester methylene (B1212753) (farnesyl-CH₂O) |
| 3.8-3.9 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |
| 3.6-3.7 | s | 2H | Indole-acetic acid methylene (-CH₂COO-) |
| 2.3-2.4 | s | 3H | Indole-methyl protons (-CH₃) |
| 1.6-2.1 | m | 12H | Aliphatic protons (farnesyl) |
Note: This table presents illustrative chemical shifts and assignments based on the known structure of Indometacin Farnesil and typical NMR correlations. Actual values may vary depending on solvent and spectrometer frequency.
Illustrative ¹³C NMR Chemical Shifts for Indometacin Farnesil (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Illustrative) |
| 170-173 | Carbonyl carbons (ester, ketone) |
| 155-157 | Indole C-OMe |
| 130-140 | Aromatic and vinylic carbons |
| 110-115 | Indole aromatic carbons |
| 60-62 | Ester methylene carbon (-OCH₂-) |
| 55-56 | Methoxy carbon (-OCH₃) |
| 39-40 | Aliphatic carbons (farnesyl) |
| 32-33 | Indole-acetic acid methylene carbon |
| 13-26 | Methyl carbons (indole-CH₃, farnesyl-CH₃) |
Note: This table presents illustrative chemical shifts and assignments. Actual values may vary depending on solvent and spectrometer frequency.
Spectroscopic Techniques
Beyond NMR and Mass Spectrometry, other spectroscopic techniques provide complementary information for the characterization of Indometacin Farnesil.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.netmdpi.comresearchgate.netdtic.millibretexts.orgpg.edu.pl When infrared radiation passes through a sample, certain frequencies are absorbed, corresponding to the vibrational modes of the bonds within the molecule. The resulting IR spectrum displays absorption bands (peaks) at specific wavenumbers (cm⁻¹), which are indicative of particular functional groups. libretexts.orgpg.edu.pl For Indometacin Farnesil, IR spectroscopy can confirm the presence of key functional groups from both the indomethacin core and the farnesyl ester moiety, such as carbonyl (C=O) stretching vibrations from the ester and ketone groups, C-O stretching from the ester and ether linkages, C=C stretching from the aromatic rings and alkene groups, and C-H stretching vibrations. researchgate.netmdpi.comresearchgate.netlibretexts.org
Illustrative IR Absorption Bands for Indometacin Farnesil
| Wavenumber (cm⁻¹) (Illustrative) | Functional Group Assignment (Illustrative) |
| 1730-1745 | C=O stretch (ester) |
| 1680-1700 | C=O stretch (ketone, e.g., 4-chlorobenzoyl) |
| 1600-1620 | C=C stretch (aromatic ring) |
| 1200-1250 | C-O stretch (ester, ether) |
| 2900-3000 | C-H stretch (aliphatic) |
| 3000-3100 | C-H stretch (aromatic/vinylic) |
| 740-760 | C-Cl stretch |
Note: This table presents illustrative absorption bands and assignments. Actual peak positions may vary slightly based on molecular environment and physical state.
Theoretical and Computational Studies of Indometacin Farnesil
Cheminformatics and Machine Learning Applications
Application of Artificial Intelligence in Novel Prodrug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating drug discovery and development, including the design of novel prodrugs. These computational approaches offer significant advantages over traditional trial-and-error methods, enhancing predictive power and reducing experimental costs researchgate.net.
AI and ML algorithms can analyze vast datasets of chemical compounds, biological targets, and molecular interactions to identify patterns, predict outcomes, and optimize processes nih.govprobes-drugs.org. In the context of prodrug design, AI can be applied across several critical stages:
Target Identification and Validation: AI platforms leverage machine learning algorithms to analyze diverse datasets, including genomic and proteomic data, to identify novel therapeutic targets and predict their druggability probes-drugs.org. This initial step is crucial for designing prodrugs that can effectively modulate specific biological pathways.
Molecular Property Prediction and Optimization: AI models can predict various molecular properties, such as solubility, stability, and permeability, which are key considerations in prodrug design probes-drugs.org. For a prodrug like Indometacin Farnesil, which is designed to improve lipophilicity and cellular uptake, AI could predict the optimal farnesyl derivative or other modifications to achieve desired pharmacokinetic profiles nih.govnih.gov. Machine learning algorithms can also predict the biological activity and drug-like properties of novel compound analogs, guiding rational design decisions probes-drugs.org.
Virtual Screening and Lead Optimization: AI-driven virtual screening can rapidly identify promising prodrug candidates from large chemical libraries by predicting their binding affinities to target proteins probes-drugs.org. During lead optimization, AI algorithms can generate optimized molecular structures that target specific biological activities while adhering to desired pharmacological and safety profiles, significantly accelerating the process probes-drugs.org.
Formulation Design and Delivery Systems: AI can assist in designing formulation strategies to enhance a prodrug's properties, such as solubility, and can predict the release profile of a drug from controlled-release formulations probes-drugs.org. AI is also applied in the design of advanced drug delivery systems, including nanoparticles, which can deliver drugs directly to specific cells or tissues probes-drugs.org. For prodrugs like Indometacin Farnesil, which aims for improved tissue delivery, AI could optimize delivery systems for enhanced efficacy nih.gov.
The integration of AI and ML in prodrug design, therefore, offers a powerful approach to systematically explore novel drug delivery systems, identify better solutions, and accelerate the development of more effective and targeted therapies, such as Indometacin Farnesil researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
